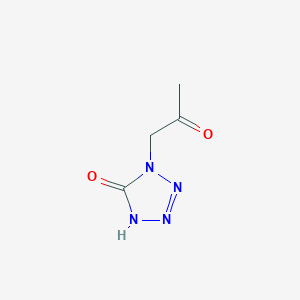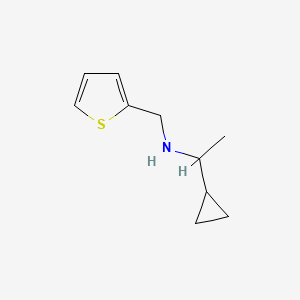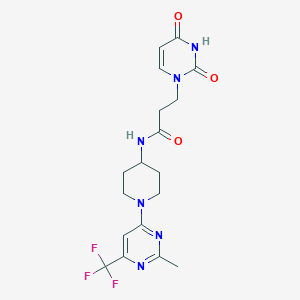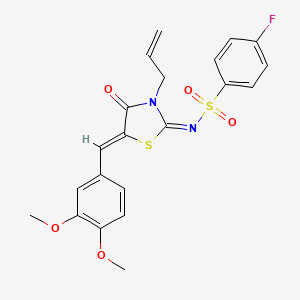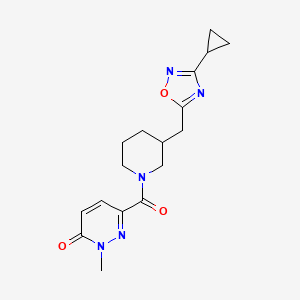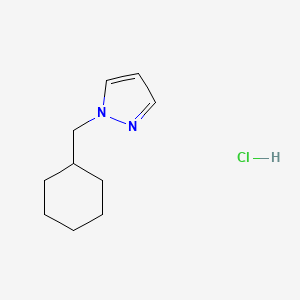
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience.
Mécanisme D'action
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors. It has been shown to have a high affinity for both receptors, which makes it a useful tool for studying the physiological and biochemical effects of the endocannabinoid system. 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride has also been shown to have potent analgesic and anti-inflammatory effects, which are likely mediated by its activation of the CB1 receptor.
Effets Biochimiques Et Physiologiques
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride has been shown to have a number of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anxiolytic effects. It has also been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride in lab experiments is its potent cannabinoid receptor agonist activity, which makes it a useful tool for studying the physiological and biochemical effects of the endocannabinoid system. However, one limitation of using 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride. One area of interest is its potential use in the treatment of pain and inflammation. Another area of interest is its potential use in the treatment of anxiety disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride involves several steps, including the condensation of cyclohexanone with hydrazine to form 1-cyclohexyl-1H-pyrazole-3-carboxylic acid, followed by the esterification of the carboxylic acid with methanol and subsequent reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with hydrochloric acid to form 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride.
Applications De Recherche Scientifique
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potent cannabinoid receptor agonist activity, which makes it useful for studying the physiological and biochemical effects of the endocannabinoid system. 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-5-10(6-3-1)9-12-8-4-7-11-12;/h4,7-8,10H,1-3,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENYYOJLBMYROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

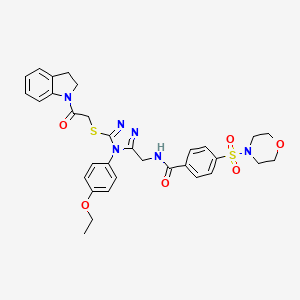
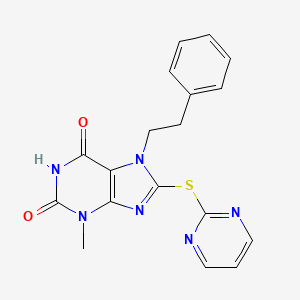
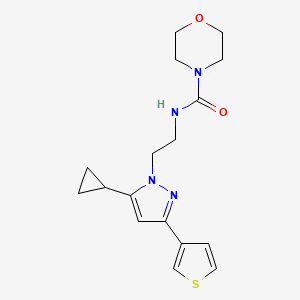
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)
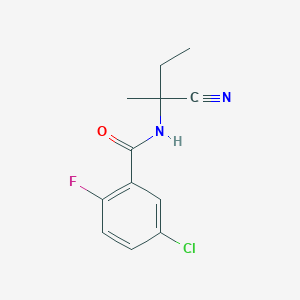
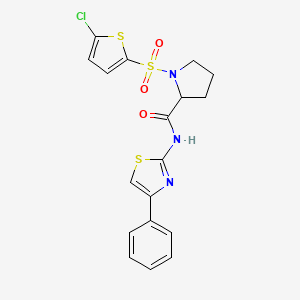
![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)
![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)
